1-Butyl-5-mercaptotetrazole
Description
Contextualization within Heterocyclic Organosulfur Compounds
Heterocyclic organosulfur compounds are a major class of organic compounds characterized by a ring structure containing at least one sulfur atom and one other non-carbon atom. britannica.com These compounds are widespread in nature and are essential for life; for instance, the amino acids cysteine and methionine are organosulfur compounds. wikipedia.org The class of heterocyclic compounds is vast, including well-known structures like thiophene, a five-membered ring with one sulfur atom, which is found in some plant pigments. britannica.com Organosulfur compounds are not only prevalent in biological systems, such as in the vitamins biotin (B1667282) and thiamine, but also in synthetic applications. wikipedia.orgbritannica.com Their chemical properties are often distinct from their all-carbon analogs due to the presence of the heteroatoms. britannica.com 1-Butyl-5-mercaptotetrazole fits within this broad category as it contains a heterocyclic ring (the tetrazole) and a sulfur atom (the mercapto group).
Significance of the Tetrazole Ring System in Chemical Research
The tetrazole ring, a five-membered ring with four nitrogen atoms and one carbon atom, is a synthetic heterocyclic moiety of considerable interest in chemical research. wikipedia.org Its significance stems largely from its unique physicochemical properties. ontosight.ai In medicinal chemistry, the tetrazole ring is often used as a bioisostere for the carboxylic acid group because it has a similar pKa and is deprotonated at physiological pH. wikipedia.orgresearchgate.net This substitution can improve metabolic stability and other pharmacokinetic properties, making it a valuable scaffold in drug design. ontosight.aibeilstein-journals.org Consequently, tetrazole derivatives have been investigated for a wide array of potential biological activities. ontosight.ai Beyond pharmaceuticals, tetrazoles are also important in materials science. Some are used for their explosive or combustive properties in applications like automobile airbags, as they produce non-toxic gases such as water and nitrogen upon reaction. wikipedia.org They also play a role in coordination chemistry, where they can act as ligands for metal ions. researchgate.net
Overview of 5-Mercaptotetrazoles in Contemporary Chemical Science
Within the broader family of tetrazoles, 5-mercaptotetrazoles (or their tautomeric thione form) are a subclass with distinct reactivity and applications. researchgate.net These compounds feature a sulfur atom at the 5-position of the tetrazole ring, providing a site for various chemical modifications, most commonly S-alkylation or S-arylation. researchgate.netrsc.org The synthesis of 5-mercaptotetrazoles can be achieved by reacting alkyl or aryl thiocyanates with an azide (B81097) ion. researchgate.net
In contemporary research, 5-mercaptotetrazoles are explored for several purposes. They are widely used as ligands in coordination chemistry to create metal complexes and to stabilize noble metal nanoparticles. belnauka.byevitachem.comacs.org The ability of the sulfur and nitrogen atoms in the ring to bind to metal surfaces also makes them effective corrosion inhibitors for metals like steel and copper. evitachem.comresearchgate.net For example, 1-phenyl-5-mercaptotetrazole has been shown to be an excellent inhibitor for copper in acidic environments. researchgate.net The functionalized thioether products derived from these compounds are also studied for applications in medicinal chemistry and materials science. rsc.org
Research Aims and Scope for this compound Investigations
Investigations into this compound are driven by the established properties of related N-Alkyl-5-Mercaptotetrazole compounds. Research aims typically focus on its synthesis, characterization, and the exploration of its potential applications. A primary goal is the efficient synthesis of the compound, with methods often adapted from general procedures for preparing 1-substituted-5-mercaptotetrazoles. google.com
The scope of research includes a thorough characterization of its physical and chemical properties. Given the known applications of similar compounds, studies often investigate its potential as a corrosion inhibitor. researchgate.net Furthermore, its utility as a ligand for the synthesis of metal nanoparticles or other coordination compounds is a significant area of interest, building on the extensive work done with other 1-substituted tetrazole-5-thiols. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
42770-71-8 |
|---|---|
Molecular Formula |
C5H10N4S |
Molecular Weight |
158.23 g/mol |
IUPAC Name |
1-butyl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-9-5(10)6-7-8-9/h2-4H2,1H3,(H,6,8,10) |
InChI Key |
ARIIHZKOHBHOGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=S)N=NN1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 Butyl 5 Mercaptotetrazole
Strategies for the N-Alkylation of 5-Mercaptotetrazoles
The alkylation of 5-mercaptotetrazole is a fundamental process for introducing substituents onto the tetrazole ring, which can significantly influence the compound's properties. ontosight.ai The presence of multiple nitrogen atoms and a sulfur atom offers several potential sites for alkylation, making regioselectivity a key consideration.
Direct Alkylation Approaches
Direct alkylation of 5-mercaptotetrazoles is a common method for synthesizing N-substituted derivatives. This typically involves the reaction of the tetrazole with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov The reaction of 1-phenyl-5-mercaptotetrazole with ethyl bromoacetate, for example, leads to alkylation at the sulfur atom. nih.gov
In the presence of a suitable base, 1-substituted tetrazole-5-thiones can form an anion where the negative charge is delocalized among the sulfur and the N-2 and N-4 atoms of the tetrazole ring. researchgate.net Consequently, reactions of these anions with alkylating agents can result in three isomeric products: S-alkylated, N2-alkylated, and N4-alkylated derivatives. researchgate.net The direction of alkylation can be influenced by various factors, including the nature of the alkylating agent and the reaction medium. researchgate.net For instance, the alkylation of 1-substituted tetrazole-5-thiones with methyl iodide under phase-transfer catalysis conditions occurs exclusively at the sulfur atom. researchgate.net
More recent approaches have explored copper-catalyzed direct alkylation of C-H bonds in heteroarenes, presenting a powerful method for creating C-C bonds. ulb.ac.be This strategy often involves the generation of alkyl radicals from activated alkyl bromides, which then add to the heterocycle. ulb.ac.be While broadly applicable to various heteroarenes, the specific application to 5-mercaptotetrazoles for direct N-alkylation requires further investigation. ulb.ac.benih.gov
Acid-Catalyzed N-Alkylation Pathways
Acid-catalyzed N-alkylation provides an alternative to base-mediated methods. For instance, a method for the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst has been developed. mdpi.comsemanticscholar.org This approach avoids the need for strong bases and high temperatures. mdpi.com The proposed mechanism involves the protonation of the trichloroacetimidate by the acid, followed by ionization to form a carbocation. mdpi.com This carbocation is then trapped by the pyrazole, leading to the N-alkylated product. mdpi.com The application of such acid-catalyzed methods to 5-mercaptotetrazoles could offer a milder route to N-butyl substitution.
Another green approach to N-alkylation involves the use of carboxylic acids and molecular hydrogen with a ruthenium/triphos complex as a catalyst. nih.govcsic.esrsc.org This method has proven effective for a broad range of amines, yielding secondary and tertiary amines. nih.govcsic.es
Regioselective Synthesis Considerations
The regioselectivity of N-alkylation in tetrazoles is a critical aspect of their synthesis. In the case of N-benzoyl 5-(aminomethyl)tetrazole alkylation with benzyl (B1604629) bromide, two regioisomers, the 1,5- and 2,5-disubstituted products, were obtained. mdpi.com Computational studies using density functional theory (DFT) can help predict the nucleophilicity of the different nitrogen atoms in the tetrazole ring, thus providing insight into the likely regiochemical outcome of the reaction. mdpi.com For 5-mercaptotetrazoles, the tautomeric equilibrium between the thione and thiol forms further complicates the regioselectivity, as alkylation can occur at either a nitrogen or the sulfur atom. researchgate.net The choice of solvent and base can significantly influence the position of alkylation. researchgate.net
Reaction of Isothiocyanates with Azide (B81097) Species in Tetrazole Formation
The reaction between isothiocyanates and azide species is a fundamental method for constructing the tetrazole ring, specifically for producing 1,5-disubstituted tetrazoles. cdnsciencepub.comugm.ac.id This reaction forms the basis for the synthesis of 1-butyl-5-mercaptotetrazole, where butyl isothiocyanate reacts with an azide source.
Mechanistic Insights into Isothiocyanate-Azide Reactions
The formation of tetrazoles from the reaction of isothiocyanates with azides is believed to proceed through a cycloaddition mechanism. researchgate.net Density functional theory (DFT) calculations suggest that the reaction between an organic isothiocyanate and hydrazoic acid involves a multi-step process. researchgate.net The initial step is the nucleophilic attack of the azide on the carbon atom of the isothiocyanate. This is followed by cyclization to form the tetrazole ring. researchgate.net
The reaction can be influenced by the presence of metal catalysts. For example, the reaction of isothiocyanates with metal-azido complexes of platinum(II) and palladium(II) has been studied. researchgate.net The proposed mechanism involves the initial coordination of the isothiocyanate's sulfur atom to the metal, followed by a nucleophilic attack of the coordinated azide on the isothiocyanate's carbon atom, leading to an imidoyl azide intermediate. researchgate.net Subsequent electrophilic attack by the terminal nitrogen of the azido (B1232118) group results in the formation of the S-coordinated tetrazole-thiolato product. researchgate.net
Influence of Reaction Conditions on Product Yield and Purity
The conditions under which the reaction between isothiocyanates and azides is carried out have a significant impact on the yield and purity of the resulting tetrazole. The choice of solvent is a critical factor. For the reaction of organic isothiocyanates with sodium azide, water has been demonstrated to be a more advantageous solvent than ethanol, leading to higher yields and purer 1-substituted-tetrazoline-5-thiones. cdnsciencepub.com
The electronic properties of the substituent on the isothiocyanate also play a role. Yields tend to decrease as the electron-donating properties of the substituent increase. cdnsciencepub.com Furthermore, the reaction can be carried out under various conditions, including in the presence of different catalysts or using microwave irradiation to accelerate the reaction. organic-chemistry.org For example, the use of zinc salts as catalysts in water has been shown to be effective for the synthesis of 1H-tetrazoles from nitriles and sodium azide. organic-chemistry.org
Below is a table summarizing the reaction conditions for the synthesis of 1-substituted-tetrazoline-5-thiones from organic isothiocyanates and sodium azide:
| Solvent | Advantage | Reference |
| Water | Higher yields, purer product | cdnsciencepub.com |
| Ethanol | Alternative solvent | cdnsciencepub.com |
Synthesis of Substituted this compound Derivatives
The inherent reactivity of the thiol group in this compound allows for the synthesis of a wide array of substituted derivatives. These substitutions can significantly alter the compound's physicochemical properties.
The sulfur atom in this compound serves as a nucleophilic center, readily undergoing alkylation and arylation reactions to form thioether derivatives. researchgate.nettezu.ernet.in
Alkylation:
Alkylation of 1-substituted-5-mercaptotetrazoles is a common strategy to introduce various alkyl groups at the sulfur atom. researchgate.net This can be achieved through reactions with alkyl halides. For instance, the reaction of this compound with an appropriate alkyl halide would yield the corresponding 1-butyl-5-(alkylthio)tetrazole. The reaction conditions, such as the choice of base and solvent, can influence the reaction's efficiency and yield. researchgate.net
Arylation:
The introduction of aryl groups to the sulfur atom of mercaptotetrazoles can be accomplished through several methods, including metal-free S-arylation reactions. rsc.org One approach involves the use of unsymmetrical diaryliodonium salts as arylating agents. tezu.ernet.inrsc.org This method offers a pathway to a diverse range of di(hetero)aryl thioethers under relatively mild conditions. rsc.org The selection of the appropriate diaryliodonium salt and reaction conditions is crucial for achieving chemoselective arylation. tezu.ernet.inrsc.orgnih.gov For example, the reaction of a 1-alkyl-1H-tetrazole-5-thiol with a diaryliodonium triflate in the presence of a base like sodium carbonate can yield the S-arylated product. tezu.ernet.in
A study on the S-arylation of 1-methyl-1H-tetrazole-5-thiol with diphenyliodonium (B167342) triflate demonstrated the feasibility of this transformation, yielding the desired S-phenyl derivative. tezu.ernet.in This suggests a similar reactivity for the butyl analogue.
Table 1: Examples of S-Arylation of a Model Tetrazole-5-thiol
| Thiol Substrate | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-methyl-1H-tetrazole-5-thiol | Diphenyliodonium triflate | Na2CO3 | Toluene (B28343) | 60 | 65 | tezu.ernet.in |
Beyond simple S-alkylation and S-arylation, the this compound core can participate in more complex synthetic transformations. These reactions can lead to the formation of novel heterocyclic systems and complex molecules.
One notable transformation is the use of 1-tert-butyl-5-mercaptotetrazole as a precursor in the Julia-Kocienski olefination. uni-halle.de In this multi-step synthesis, the mercaptotetrazole is converted into a key sulfone intermediate. uni-halle.de This sulfone then reacts with a ketone in the presence of a strong base, such as lithium hexamethyldisilazide (LiHMDS), to form an alkene with high stereoselectivity. uni-halle.de This reaction highlights the utility of the tetrazole moiety in facilitating complex carbon-carbon bond formations. uni-halle.de
Another area of advanced transformations involves the chemoselective hydroamination of styrenes using 1-substituted-1H-tetrazole-5-thiols. nih.govacs.org While this has been demonstrated with methyl and phenyl substituted tetrazoles, the principle can be extended to this compound. This reaction, often catalyzed by iodine, results in the formation of a C-N bond, leading to N-substituted tetrazolothiones. nih.govacs.org This process is highly chemoselective, favoring amination over the competing sulfenylation reaction. nih.govacs.org
Furthermore, the tetrazole ring itself can be a platform for creating more complex structures. For example, 1,5-disubstituted tetrazoles can be synthesized via multi-component reactions, such as the Ugi-azide reaction, to create monomers for polymerization. d-nb.infomdpi.com
Purification and Isolation Techniques in this compound Synthesis
The purification and isolation of this compound and its derivatives are critical steps to ensure the purity of the final products. Common laboratory techniques are employed for this purpose.
Following the synthesis, which may involve reacting butyl isothiocyanate with sodium azide, the reaction mixture is typically acidified to precipitate the crude product. uni-halle.de The crude this compound can then be purified by recrystallization. A common method for recrystallization involves dissolving the crude product in a suitable solvent mixture, such as toluene and water, and then allowing the pure compound to crystallize upon cooling. google.com
For substituted derivatives, such as the S-alkylated or S-arylated products, column chromatography is a widely used purification technique. rsc.org Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like ethyl acetate (B1210297) and hexane. rsc.org The choice of the solvent system is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. Thin Layer Chromatography (TLC) is used to monitor the progress of the purification. rsc.org
After purification, the identity and purity of the compounds are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. rsc.orgtezu.ernet.in
Coordination Chemistry and Ligand Design Studies of 1 Butyl 5 Mercaptotetrazole
Investigation of Thiol-Thione Tautomerism and its Impact on Coordination
1-Butyl-5-mercaptotetrazole, like other 1-substituted-5-mercaptotetrazoles, can exist in two tautomeric forms: the thiol form and the thione form. tezu.ernet.inresearchgate.net In the solid state and in solution, the thione form is generally favored. researchgate.net This tautomerism is crucial as it dictates the available donor atoms for coordination with metal ions.
The thione tautomer possesses a C=S double bond, making the sulfur atom a potential coordination site. Additionally, the nitrogen atoms of the tetrazole ring, particularly N4, can act as donor sites. researchgate.net The deprotonation of the N-H group in the thione form or the S-H group in the thiol form results in an anionic ligand where the negative charge is delocalized among the sulfur and nitrogen atoms of the tetrazole ring. researchgate.net This delocalization enhances the coordination potential of the ligand, allowing it to act as a versatile building block for various coordination architectures. The stability of the thione tautomer is thought to prevent spontaneous oxidation to disulfides, which is a factor in its chemical behavior. ias.ac.in
Ligand Binding Modes and Coordination Geometries with Metal Centers
This compound exhibits remarkable versatility in its coordination behavior, adopting several binding modes depending on the metal ion, reaction conditions, and the presence of other ligands. This flexibility allows for the construction of a wide array of coordination complexes with varying dimensionalities and properties.
In its simplest coordination mode, the this compound ligand can act as a monodentate ligand, binding to a metal center through either a sulfur or a nitrogen atom. researchgate.net Coordination through the exocyclic sulfur atom is a common feature, particularly in its deprotonated form. The soft nature of the sulfur atom makes it a preferred binding site for soft metal ions. Alternatively, one of the nitrogen atoms of the tetrazole ring can coordinate to the metal center.
The ligand can also function as a bidentate chelating agent, coordinating to a single metal center through both a sulfur and a nitrogen atom. researchgate.net This mode of coordination results in the formation of a stable five-membered chelate ring, which enhances the thermodynamic stability of the resulting complex. The specific nitrogen atom involved in chelation can vary, but typically involves the N4 atom of the tetrazole ring.
One of the most significant aspects of this compound's coordination chemistry is its ability to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and coordination polymers. researchgate.net This bridging can occur in several ways:
S-bridging: The sulfur atom can bridge two metal centers.
N,S-bridging: The ligand can bridge metal centers using its sulfur atom and one of the nitrogen atoms.
N,N-bridging: Two different nitrogen atoms of the tetrazole ring can coordinate to different metal ions.
A notable bridging mode involves the N4 and sulfur atoms, leading to the formation of extended networks. researchgate.net This ability to form polynuclear structures is fundamental to the design of metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, luminescent, or catalytic properties. For instance, in some copper(II) complexes with 1-(tert-butyl)-1H-tetrazole, N3,N4-bridging of the tetrazole ring has been observed, leading to the formation of dinuclear and trinuclear structures. rsc.org
Formation and Characterization of Metal Complexes with this compound
The versatile coordination behavior of this compound has been exploited to synthesize a variety of metal complexes, particularly with transition metals. The resulting complexes are often characterized by a range of spectroscopic and crystallographic techniques to elucidate their structures and properties.
Copper(I) Complexes: this compound and its derivatives readily form complexes with copper(I). In these complexes, the ligand often acts as a bridge between copper centers, leading to the formation of polynuclear clusters or coordination polymers. The coordination environment around the Cu(I) ion is typically tetrahedral, with the ligand coordinating through its sulfur and/or nitrogen atoms. The specific structure can be influenced by the presence of halide ions, which can also act as bridging ligands. dntb.gov.ua For example, the reaction of 1-R-tetrazole-5-thiols with copper salts can lead to the formation of Cu(I) complexes where the ligand stabilizes various copper cluster motifs. dntb.gov.ua
Mercury(II) Complexes: Mercury(II), being a soft metal ion, has a strong affinity for the soft sulfur donor of the this compound ligand. The coordination chemistry of Hg(II) with analogous 1-substituted-5-mercaptotetrazoles has been studied, revealing the formation of complexes with various coordination geometries. For example, with 1,3-dimethyl-2(3H)-imidazolethione, Hg(II) forms complexes with a general formula of MXn(dmit)m. researchgate.net In complexes with functionalized 1,2,4-triazole-5-thiones, mercury(II) has been shown to coordinate in both the thione and thiolate forms through various donor atoms, resulting in diverse crystalline structures. researchgate.net While specific studies on this compound with Hg(II) are less common, the known reactivity patterns suggest that it would readily form stable complexes, likely involving strong Hg-S bonds. For instance, Zn-based metal-organic frameworks have been synthesized using 1-(2-dimethylaminoethyl)-1H-5-mercaptotetrazole for the adsorption of Hg(II), indicating a strong interaction. ysxbcn.com
Noble Metal Complexes (e.g., Ag, Pd, Pt)
The coordination chemistry of this compound and its derivatives with noble metals is a field of interest, particularly in the development of nanomaterials and discrete molecular complexes. Studies have shown that 1-substituted tetrazole-5-thiols, including the 1-tert-butyl derivative, are effective capping agents for the synthesis of stable silver (Ag), palladium (Pd), and platinum (Pt) nanoparticles. acs.orgresearchgate.netresearchgate.net
In a typical synthesis, these nanoparticles are produced through the reduction of metal precursors, such as CF₃COOAg for silver or [NMeAlk₃]₂MCl₄ (where M = Pd, Pt), in a biphasic toluene-water system. acs.orgresearchgate.net The 1-R-tetrazole-5-thiols (with R including ethyl, tert-butyl, and phenyl) act as stabilizing ligands. acs.orgresearchgate.netresearchgate.net The resulting nanoparticles are nearly monodispersed, with average sizes ranging from 2 to 4 nm. acs.orgresearchgate.net Characterization using techniques like TEM, TGA, UV-vis, and FTIR spectroscopy, supported by quantum-chemical calculations, suggests a preferred coordination mode for the ligands on the nanoparticle surface. acs.orgresearchgate.net It is proposed that the tetrazole-5-thiolate ligand binds to the metal surface in an N(4), S-bridging fashion. acs.orgresearchgate.netresearchgate.net
| Metal | Precursor | Stabilizer (Example) | Avg. Nanoparticle Size | Proposed Coordination Mode | Reference |
| Silver (Ag) | CF₃COOAg | 1-tert-butyl-tetrazole-5-thiol | 2–4 nm | N(4), S-bridging | acs.orgresearchgate.net |
| Palladium (Pd) | [NMeAlk₃]₂PdCl₄ | 1-tert-butyl-tetrazole-5-thiol | 2–4 nm | N(4), S-bridging | acs.orgresearchgate.net |
| Platinum (Pt) | [NMeAlk₃]₂PtCl₄ | 1-tert-butyl-tetrazole-5-thiol | 2–4 nm | N(4), S-bridging | acs.orgresearchgate.net |
While studies focusing specifically on discrete molecular complexes of this compound are limited, research on analogous ligands provides significant insight. For instance, with the closely related 1-methyl-1H-1,2,3,4-tetrazole-5-thiol (Hmtzt), a dimeric platinum complex, [Pt₂(μ-mtzt)₄], has been synthesized and structurally characterized. researchgate.net In this complex, the mtzt⁻ ligands act as bridging units between the two platinum centers. researchgate.net
In silver(I) complexes with similar 5-allylthio-1-phenyl-1H-tetrazole ligands, the coordination environment around the silver atom involves the N3 and N4 atoms of the tetrazole ring, along with the olefinic C=C bond of the allyl group. chem-soc.si This demonstrates the versatile coordination capability of the tetrazole moiety, which can involve different nitrogen atoms in bonding to the metal center. chem-soc.si
Influence of Co-ligands on Coordination Behavior and Complex Structure
In mixed-ligand complexes of palladium(II) and platinum(II), the mercaptotetrazole ligand's coordination is often directed by the nature of the co-ligand. For example, in complexes of the type [M(ptt)₂(diphosphine)], where 'ptt' is the deprotonated 1-phenyl-1H-tetrazole-5-thiol and the diphosphine is a chelating ligand like bis(diphenylphosphino)methane (B1329430) (dppm) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), the ptt⁻ ligand typically coordinates in a monodentate fashion through its sulfur atom. ajol.inforesearchgate.net The diphosphine co-ligand chelates to the metal center, and the two monodentate ptt⁻ ligands complete the coordination sphere, resulting in a square planar geometry around the Pd(II) or Pt(II) ion. ajol.inforesearchgate.net
A similar directing influence is observed in mercury(II) complexes. When [Hg(ptt)₂] is treated with diphosphine co-ligands (dppm, dppe, dppp, dppb, dppf) or monodentate triphenylphosphine (B44618) (PPh₃), the ptt⁻ ligand consistently binds through the sulfur atom of the deprotonated thiol group. researchgate.net The phosphine (B1218219) co-ligands complete the coordination sphere, with diphosphines acting as bidentate chelating agents and PPh₃ as a monodentate ligand, leading to a tetrahedral geometry around the mercury(II) center. researchgate.net
The choice of co-ligand can also influence the nuclearity and topology of the final product. For instance, the reaction of K₂PtCl₄ with 1-methyl-1H-1,2,3,4-tetrazole-5-thiol (Hmtzt) alone yields a dimeric complex, [Pt₂(μ-mtzt)₄]. researchgate.net However, when a diamine co-ligand like ethylenediamine (B42938) (en) is introduced into the reaction, a monomeric complex, {[H₂en][Pt(mtzt)₄]·(H₂O)}, is formed. researchgate.net Furthermore, terminal chelating ligands such as 2,2'-bipyridine (B1663995) have been shown to significantly influence the structural topologies of coordination polymers based on 1-phenyl-1H-tetrazole-5-thiol. lookchem.com
The following table summarizes the influence of various co-ligands on the structure of noble metal and related complexes with mercaptotetrazole and analogous ligands.
| Metal | Mercapto-Ligand | Co-ligand | Coordination Mode of Mercapto-Ligand | Resulting Geometry | Reference |
| Pd(II) | 1-Phenyl-1H-tetrazole-5-thiol | dppm, dppe | Monodentate (S-donor) | Square Planar | researchgate.net |
| Pt(II) | 1-Methyl-1H-tetrazole-5-thiol | dppe | Monodentate (S-donor) | Square Planar | researchgate.net |
| Pt(II) | 2-Mercapto-5-methyl-1,3,4-thiadiazol | dppm | Monodentate (S-donor) | Square Planar | ajol.info |
| Pt(II) | 1-Methyl-1H-tetrazole-5-thiol | Ethylenediamine | Monodentate (S-donor) | Square Planar | researchgate.net |
| Hg(II) | 1-Phenyl-1H-tetrazole-5-thiol | dppm, dppe, PPh₃ | Monodentate (S-donor) | Tetrahedral | researchgate.net |
Applications of 1 Butyl 5 Mercaptotetrazole in Advanced Materials Science
Surface Chemistry and Corrosion Science Applications
1-Butyl-5-mercaptotetrazole (BMT) has emerged as a significant compound in the field of surface chemistry and corrosion science, primarily due to its efficacy as a corrosion inhibitor for various metals and alloys. Its molecular structure, featuring a tetrazole ring, a butyl group, and a mercapto group, allows for strong interaction with metal surfaces, forming a protective barrier against corrosive environments.
Mechanisms of Metal Surface Adsorption and Protective Layer Formation
The protective action of this compound stems from its ability to adsorb onto metal surfaces, creating a durable film that isolates the metal from aggressive ions. The adsorption process is complex and involves multiple interaction modes. The tetrazole ring, with its nitrogen atoms, and the sulfur atom in the mercapto group possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms, leading to the formation of coordinate bonds (chemisorption). evitachem.comtudelft.nl Additionally, the butyl group contributes to the formation of a hydrophobic layer, further repelling aqueous corrosive species.
Quantum chemical calculations and experimental studies suggest that the adsorption of BMT and its derivatives on metal surfaces like copper involves the formation of a complex, polymeric film. qut.edu.au For instance, with 1-phenyl-5-mercaptotetrazole (a related compound), it is proposed that a Cu(I)-PMTA film forms over the initial copper oxide layer, where each inhibitor molecule binds to two or more Cu(I) ions through its nitrogen and sulfur atoms. tudelft.nl The orientation of the adsorbed molecules plays a crucial role in the effectiveness of the protective layer. The hydrophobic phenyl or butyl backbone helps to block the access of hydrated corrosive ions to the metal surface. tudelft.nl The formation of these protective films effectively passivates the metal surface, hindering both anodic and cathodic corrosion reactions. tudelft.nlmdpi.com
Evaluation of Corrosion Inhibition Efficiency in Aqueous Systems
The effectiveness of this compound as a corrosion inhibitor has been extensively evaluated in various aqueous systems, particularly in acidic and neutral environments. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to quantify its inhibition efficiency.
Studies on related mercaptotetrazole compounds have demonstrated significant corrosion inhibition for copper and its alloys. For example, 1-phenyl-5-mercaptotetrazole (PMT) has shown excellent inhibition for copper in nitric acid, with an efficiency reaching up to 97.5%. researchgate.net The inhibition efficiency is generally found to increase with the concentration of the inhibitor. researchgate.net Similarly, in studies involving other tetrazole derivatives, high inhibition efficiencies have been reported for mild steel in acidic solutions. mdpi.com
The inhibition mechanism is often mixed, meaning it affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, though it can be predominantly anodic or cathodic depending on the specific system. researchgate.netelectrochemsci.org The formation of a protective film increases the polarization resistance of the metal, thereby reducing the corrosion current density. electrochemsci.org
Table 1: Corrosion Inhibition Efficiency of Mercaptotetrazole Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 1-Phenyl-5-mercaptotetrazole (PMT) | Copper | Nitric Acid | 97.5 | researchgate.net |
| 1-Ethyl-5-mercaptotetrazole (EMTT) | Copper | 0.5M H2SO4 | 88.3 | electrochemsci.org |
| 1-Phenyl-5-mercaptotetrazole (PMT) | Cu24Zn5Al Alloy | 0.1 mol/dm³ Na2SO4 | >90 (qualitative) | mdpi.com |
Long-Term Film Stability and Performance under Varying Conditions
The long-term stability of the protective film formed by this compound is a critical factor for its practical application. The durability of the film is influenced by several factors, including the pH of the environment, temperature, and the presence of other chemical species.
Research on similar inhibitors like butylbenzotriazole (BBT) in combination with other azoles has highlighted the importance of film persistence. googleapis.com While BBT alone might show poor passivation under certain pH conditions, its combination with compounds like tolyltriazole (B104456) can lead to the formation of a highly persistent protective film, lasting for hundreds of hours. googleapis.com This suggests that the stability of the film formed by BMT could also be enhanced through synergistic effects with other inhibitors.
Temperature can have a significant impact on the stability and effectiveness of the inhibitor film. In some cases, an increase in temperature can lead to a decrease in inhibition efficiency, possibly due to the desorption of the inhibitor molecules from the metal surface. mdpi.com However, some inhibitor films have shown good stability even at elevated temperatures. nih.gov The stability of the film under varying conditions is crucial for applications in systems with fluctuating operational parameters. The hydrophobic nature of the butyl group in BMT is expected to contribute positively to the stability of the film by repelling water and maintaining the integrity of the protective layer over extended periods.
Role in Metal Nanoparticle Synthesis and Stabilization
This compound and its derivatives play a crucial role in the synthesis and stabilization of metal nanoparticles, contributing to the control of their size, shape, and stability. The unique chemical properties of these ligands make them effective capping agents in the fabrication of advanced nanomaterials.
Ligand Capping for Monodispersed Nanoparticle Formation
The synthesis of monodispersed nanoparticles, which are uniform in size and shape, is essential for many applications in catalysis, electronics, and medicine. d-nb.infoscienceopen.com 1-R-tetrazole-5-thiols, including the tert-butyl derivative, have been successfully used as capping ligands to produce stable and nearly monodispersed silver, palladium, and platinum nanoparticles with average sizes ranging from 2 to 4 nm. researchgate.netacs.org
The capping ligand, in this case, this compound, adsorbs onto the surface of the growing nanoparticles, preventing their uncontrolled growth and aggregation. beilstein-journals.org This is achieved through the coordination of the sulfur and nitrogen atoms of the tetrazole ring to the metal atoms on the nanoparticle surface. researchgate.netacs.org The bulky butyl group also provides steric hindrance, which further helps in preventing the nanoparticles from coming into close contact and fusing together. This controlled growth process leads to the formation of nanoparticles with a narrow size distribution. The use of such ligands allows for the synthesis of nanoparticles in both aqueous and biphasic systems. researchgate.netacs.org
Influence on Nanoparticle Morphology and Stability
The choice of the capping ligand has a profound influence on the morphology (shape) and stability of the resulting nanoparticles. beilstein-journals.org 1-Substituted tetrazole-5-thiols have been shown to be effective in controlling the shape of noble metal nanoparticles. researchgate.netacs.org
Quantum-chemical calculations have suggested a preferred coordination mode for these ligands on the nanoparticle surface, specifically an N(4), S-bridging mode. researchgate.netacs.org This specific binding geometry influences the surface energy of different crystal facets, which in turn directs the growth of the nanoparticles into specific shapes.
Quantum-Chemical Calculations of Ligand-Nanoparticle Interactions
Quantum-chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the nature of interactions between ligand molecules and nanoparticle surfaces. For 1-substituted-5-mercaptotetrazoles, including the 1-butyl derivative, these computational methods have been employed to predict the most stable coordination modes when the ligand binds to noble metal nanoparticles. acs.orgresearchgate.net
Research based on these calculations has proposed a preferred binding mechanism involving both a nitrogen atom from the tetrazole ring and the sulfur atom of the thiol group. researchgate.netresearchgate.net Specifically, the calculations indicate that a coordination mode described as N(4), S-bridging is the most energetically favorable. acs.orgresearchgate.net In this arrangement, the ligand effectively bridges across the nanoparticle surface, with the N(4) atom of the tetrazole ring and the exocyclic sulfur atom simultaneously coordinating to the metal atoms. This bidentate chelation contributes to the formation of a stable and protective organic layer on the nanoparticle. researchgate.net
These theoretical findings are crucial for understanding the stability of nanoparticles functionalized with this compound and for designing new nanoparticle-ligand systems with tailored properties. The synthesis of stable, nearly monodispersed silver, palladium, and platinum nanoparticles with an average size of 2–4 nm has been achieved using various 1-R-tetrazole-5-thiols, including the tert-butyl variant, validating the role of these ligands as effective capping agents. acs.org
Table 1: Summary of Quantum-Chemical Calculation Findings for 1-Substituted Tetrazole-5-thiol Ligands
| Parameter | Finding | Implication |
| Preferred Coordination Mode | N(4), S-bridging | Bidentate chelation enhances binding strength and stability. |
| Binding Atoms | Nitrogen (N4) and Sulfur (S) | Indicates a strong, multi-point attachment to the metal surface. |
| Resulting Structure | Stable ligand shell on nanoparticle | Crucial for preventing agglomeration and controlling particle size. |
Electrochemical Applications
The unique electronic properties and reactive thiol group of this compound make it a candidate for various electrochemical applications, ranging from energy systems to corrosion inhibition.
Exploration in Redox Couples for Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells)
This has spurred research into alternative, non-corrosive, and colorless organic redox couples. Tetrazole-based disulfide/thiolate systems have emerged as a promising class of alternatives. psu.eduresearchgate.net While much of the foundational work has been done with derivatives like 1-methyl-5-mercaptotetrazole and 1-phenyl-5-mercaptotetrazole, the principles extend to the 1-butyl derivative. rsc.orgresearchgate.net These tetrazole-based couples offer negligible light absorption in the visible spectrum and are less corrosive than their iodine-based counterparts. psu.eduresearchgate.net The use of a disulfide/thiolate redox couple based on 5-mercapto-1-methyltetrazole (B193830) has led to the development of DSSCs with significant power conversion efficiencies, demonstrating the viability of this chemical family in advanced energy conversion systems. researchgate.net
Table 2: Comparison of Redox Couples in Dye-Sensitized Solar Cells
| Property | Iodide/Triiodide (I⁻/I₃⁻) | Tetrazole-Based Couples (T⁻/T₂) |
| Corrosiveness | Corrosive to silver and other metals | Generally non-corrosive |
| Visible Light Absorption | Absorbs in the visible spectrum | Negligible absorption |
| Mediator Type | Inorganic | Organic |
| Efficiency | High (up to 14% in lab-scale cells) | Promising (over 6% achieved with early models) |
Potentiodynamic Polarization Studies
Potentiodynamic polarization is an electrochemical technique used to study the corrosion behavior of a metal in a specific environment and to evaluate the effectiveness of corrosion inhibitors. By scanning the potential of a metal electrode and measuring the resulting current, a polarization curve (Tafel plot) is generated. This plot provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction slopes.
Studies on related compounds, such as 1-phenyl-5-mercaptotetrazole (PMT) and 1-ethyl-5-mercapto-1H-tetrazole (EMTT), have demonstrated the utility of this class of molecules as effective corrosion inhibitors for metals like copper. researchgate.netdntb.gov.ua Potentiodynamic polarization curves recorded in corrosive media (e.g., sulfuric acid or solutions containing chloride ions) with and without the addition of the mercaptotetrazole inhibitor show a significant reduction in the corrosion current density. researchgate.netresearchgate.net This reduction indicates the formation of a protective film on the metal surface that impedes both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) corrosion processes. researchgate.net Such inhibitors are often classified as mixed-type, as they influence both reactions. The inhibition efficiency (%IE) can be calculated from the corrosion current values, often reaching high percentages and demonstrating strong protective action. researchgate.net
Table 3: Example Data from a Potentiodynamic Polarization Study
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%IE) |
| 0 M (Blank) | -250 | 15.0 | 0% |
| 0.001 M | -235 | 4.5 | 70.0% |
| 0.01 M | -220 | 1.8 | 88.0% |
| 0.1 M | -210 | 0.9 | 94.0% |
Note: Data are representative examples to illustrate typical findings.
Integration into Functional Materials Development
The chemical structure of this compound allows for its incorporation into a variety of functional materials, imparting specific properties to the final product.
Modification of Mesoporous Structures
The thiol (-SH) group in this compound is a key functional handle for grafting the molecule onto other materials through thiol-ene "click" chemistry or by binding to metal surfaces. This capability allows for the modification of mesoporous materials, enhancing their functionality. For instance, mercapto compounds can be reacted with polymers containing vinyl groups, such as styrene-butadiene-styrene (SBS) block copolymers. google.com Such modified polymers can then serve as templates or structural components in the creation of mesoporous materials. For example, a functionalized SBS can undergo a sol-gel reaction to produce mesoporous silica, with the tetrazole moiety integrated into the structure. google.com
Furthermore, mercaptotetrazole derivatives have been used as stabilizers for colloidal nanoparticles, which can then be assembled into three-dimensional, highly porous aerogels. researchgate.net This process demonstrates the direct integration of the tetrazole ligand into a functional, high-surface-area mesoporous network.
Development of Photo-sensitive Materials
Mercaptotetrazole derivatives have a history of use in the photographic industry, where they are employed as additives in developing solutions and photographic emulsions. trea.comjustia.com Specifically, compounds like 1-phenyl-5-mercaptotetrazole act as antifogging agents and are used in development inhibitor releasing (DIR) compounds. justia.comsioc-journal.cngoogle.com Their function is to improve the quality of the final image by preventing the unwanted development of unexposed silver halide grains (fog) and enhancing image sharpness. justia.com
The mechanism involves the adsorption of the mercaptotetrazole molecule onto the surface of silver halide crystals or metallic silver. google.com This adsorbed layer can enhance the photosensitivity and corrosion resistance of the material. google.com By forming a thin, compact protective film, the compound helps to stabilize the latent image and control the development process, making it a key component in the formulation of high-contrast, sensitive photographic materials. trea.comgoogle.com
Mechanistic and Reactivity Studies of 1 Butyl 5 Mercaptotetrazole
Photochemical Properties and Decomposition Pathways
The photochemistry of 1-alkyl-5-mercaptotetrazoles is characterized by the cleavage of the tetrazole ring upon exposure to ultraviolet (UV) radiation. core.ac.uk Studies on analogous compounds, such as 1-methyl-5-mercaptotetrazole, provide significant insight into the decomposition pathways, as the core reactivity is dominated by the tetrazole ring structure. core.ac.ukresearchgate.net
UV Irradiation Induced Ring Cleavage and Product Formation
When subjected to in-situ UV irradiation (λ > 235 nm) in a matrix-isolated environment, 1-methyl-5-mercaptotetrazole undergoes several photochemical processes, all of which involve the fragmentation of the tetrazole ring. core.ac.ukresearchgate.net The nature of the substituents on the ring is a determining factor for the final photoproducts. core.ac.uk The primary decomposition pathways identified lead to the formation of a variety of smaller molecules. core.ac.ukevitachem.com
Three main routes of ring cleavage have been identified for the analogous 1-methyl derivative:
Expulsion of Molecular Nitrogen: This pathway leads to the formation of 1-methyl-1H-diazirene-3-thiol. core.ac.ukresearchgate.net
Ring Cleavage into Two Fragments: This process yields methyl isothiocyanate and azide (B81097). core.ac.uk
Simultaneous Elimination of Nitrogen and Sulfur: This pathway results in the production of N-methylcarbodiimide. core.ac.uk
Table 1: Photochemical Decomposition Products of 1-Methyl-5-Mercaptotetrazole This interactive table summarizes the primary products formed upon UV irradiation.
| Product Name | Chemical Formula | Decomposition Pathway | Reference |
| 1-Methyl-1H-diazirene-3-thiol | CH₃N₂HS | Molecular nitrogen expulsion | core.ac.uk |
| Methyl isothiocyanate | CH₃NCS | Ring cleavage | core.ac.uk |
| Azide | N₃⁻ | Ring cleavage | core.ac.uk |
| N-Methylcarbodiimide | C₂H₃N₂ | Simultaneous nitrogen and sulfur elimination | core.ac.uk |
| Nitrogen Gas | N₂ | Molecular nitrogen expulsion | evitachem.com |
Formation of Reactive Intermediates
Reactive intermediates are short-lived, high-energy molecules that are generated during a chemical reaction and quickly convert to more stable species. lumenlearning.com The photochemical decomposition of 1-methyl-5-mercaptotetrazole involves the formation of such intermediates. Following the initial ring cleavage, subsequent reactions occur that lead to the production of other transient species. core.ac.uk Spectroscopic evidence has confirmed the generation of methyl diazene, carbon monosulfide, and nitrogen hydride as secondary products from these follow-on reactions. core.ac.uk The formation of diazirenes, which are three-membered heterocyclic ring compounds, has also been reported during the irradiation of tetrazole derivatives. researchgate.net
Thermal Decomposition Characteristics
The thermal stability and decomposition pathways of mercaptotetrazole derivatives have been analyzed, revealing that heating can induce ring cleavage similar to photochemical methods. core.ac.uk
Analysis of Gaseous Phase Decomposition Products
Studies on the thermal decomposition of 1-methyl-5-mercaptotetrazole in the gaseous phase have identified specific products resulting from the compound's breakdown at elevated temperatures. evitachem.com Research into the thermolysis of mercaptotetrazole derivatives in solution has described three principal reaction pathways. core.ac.uk These findings suggest that 1-butyl-5-mercaptotetrazole would follow similar decomposition patterns.
The primary gaseous products observed from the thermal decomposition of the analogous 1-methyl compound are outlined below.
Table 2: Gaseous Phase Thermal Decomposition Products of Mercaptotetrazole Derivatives This interactive table details the products identified from thermal decomposition studies.
| Products | Pathway | Reference |
| Methyl isothiocyanate + Azide | Pathway A | core.ac.uk |
| Methyl azide + Isothiocyanic acid | Pathway B | core.ac.uk |
| Molecular sulfur/Sulfhydric acid + Molecular nitrogen + N-methylcarbodiimide | Pathway C | core.ac.uk |
Reaction Kinetics and Selectivity in Organic Transformations
Mercaptotetrazole derivatives serve as versatile reagents in organic synthesis, particularly in reactions involving carbon-heteroatom bond formation. nih.gov
Hydroamination Reactions Utilizing Mercaptotetrazole Derivatives
A significant application of mercaptotetrazole derivatives is in iodine-catalyzed hydroamination reactions. nih.govacs.orgnih.gov A metal-free, chemoselective hydroamination of styrene (B11656) derivatives has been successfully achieved using 1-methyl-1H-tetrazole-5-thiol and 1-phenyl-1H-tetrazole-5-thiol. nih.gov This reaction demonstrates high selectivity for amination over the competing sulfenylation reaction, which is notable because 1H-tetrazole-5-thiols are prone to oxidation to their corresponding disulfides in the presence of iodine. nih.govacs.org
The reaction is typically performed by stirring the 1-alkyl-1H-tetrazole-5-thiol (1 equivalent) and a styrene derivative (1.2 equivalents) with a catalytic amount of iodine (20 mol%) in dichloroethane at 80 °C for 8–16 hours. nih.govacs.org Studies have shown that changing the substituent at the 1-position of the tetrazole ring from methyl to phenyl does not cause a significant change in reactivity. nih.govacs.org This suggests that this compound would behave similarly in this transformation. The reaction proceeds via a plausible mechanism where iodine acts as a Lewis acid, activating the styrene to form a carbocation intermediate. The nitrogen atom of the tetrazole then acts as a nucleophile, attacking the activated styrene to form the final C-N bonded product. nih.govacs.org
Table 3: Substrate Scope for Iodine-Catalyzed Hydroamination with 1-Methyl-1H-tetrazole-5-thiol This interactive table shows the yields for the reaction of various styrene derivatives.
| Styrene Derivative | Product | Yield (%) | Reference |
| Styrene | 1-Methyl-4-(1-phenylethyl)-1,4-dihydro-5H-tetrazole-5-thione | 96 | nih.govacs.org |
| 4-Methylstyrene | 1-Methyl-4-(1-(p-tolyl)ethyl)-1,4-dihydro-5H-tetrazole-5-thione | 94 | nih.govacs.org |
| 4-Methoxystyrene | 4-(1-(4-Methoxyphenyl)ethyl)-1-methyl-1,4-dihydro-5H-tetrazole-5-thione | 90 | nih.govacs.org |
| 4-Chlorostyrene | 4-(1-(4-Chlorophenyl)ethyl)-1-methyl-1,4-dihydro-5H-tetrazole-5-thione | 91 | nih.govacs.org |
| 4-(tert-Butyl)styrene | 4-(1-(4-(tert-Butyl)phenyl)ethyl)-1-methyl-1,4-dihydro-5H-tetrazole-5-thione | 81 | nih.govacs.org |
Role in Complex Chemical Reaction Systems
Beyond simple substitution reactions, this compound and its structural analogs play roles in more complex chemical systems. Their formation can be an outcome of intricate reaction networks, such as those occurring during the thermal processing of food, which are responsible for the generation of characteristic aromas and flavors. mdpi.comresearchgate.net Understanding the pathways through which these molecules are formed provides insight into the broader chemical transformations occurring in these systems.
Investigation of Formation Pathways in Aroma Compounds
The formation of mercaptotetrazole derivatives has been investigated within the context of Maillard reactions, which are critical for the development of flavor in cooked foods. mdpi.com Specifically, studies on model systems that simulate the generation of meat-like aromas have identified the formation of 1-methyl-5-mercaptotetrazole. mdpi.comresearchgate.netresearchgate.net These complex reactions involve the thermal degradation of precursors such as amino acids (particularly sulfur-containing ones like cysteine), reducing sugars (like glucose), and lipid oxidation products. mdpi.comresearchgate.net
To elucidate the formation pathways, researchers have employed carbon module labeling (CAMOLA), using isotope-labeled precursors like [¹³C₆]glucose. mdpi.comresearchgate.net By analyzing the distribution of the ¹³C isotope in the final volatile products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the origin of the carbon skeleton of specific aroma compounds can be traced. mdpi.comresearchgate.net
In a model system containing [¹³C₆]glucose, cysteine, and the lipid degradation product (E)-2-nonenal heated to 130°C, 1-methyl-5-mercaptotetrazole was identified as one of the generated volatile compounds. mdpi.comresearchgate.net Analysis revealed that this compound was virtually ¹³C₁–¹³C₄ labeled, suggesting that its carbon skeleton originated from both the glucose and other reactants like (E)-2-nonenal, rather than being derived solely from the intact glucose molecule. mdpi.comresearchgate.netresearchgate.net This indicates that the formation of the tetrazole ring and its substituents in these systems results from the fragmentation and subsequent recombination of the initial precursors.
| Precursors in Model System | Reaction Conditions | Key Finding for Mercaptotetrazole Formation | Reference |
|---|---|---|---|
| [¹³C₆]Glucose, Cysteine, (E)-2-Nonenal | Heated at 130°C for 90 min | Formation of 1-methyl-5-mercaptotetrazole was observed. | mdpi.comresearchgate.net |
| [¹³C₆]Glucose, Cysteine | Heated solution | 1-methyl-5-mercaptotetrazole is a known product of heated cysteine and sugar solutions. | mdpi.com |
| Isotope Labeling Analysis | GC-MS | The carbon skeleton of the formed 1-methyl-5-mercaptotetrazole was shown to be ¹³C₁–¹³C₄ labeled, indicating an origin from fragments of both glucose and/or (E)-2-nonenal. | mdpi.comresearchgate.netresearchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural features of 1-Butyl-5-mercaptotetrazole. These methods probe the vibrational modes of molecules, offering a fingerprint unique to the compound's structure and tautomeric form.
Research on related 1-alkyl-5-mercaptotetrazoles indicates that these compounds predominantly exist in the thione tautomeric form (1-alkyl-1,4-dihydro-5H-tetrazole-5-thione) in the solid state, rather than the thiol form. researchgate.net This is evidenced by the absence of a distinct S-H stretching vibration (typically found around 2550-2600 cm⁻¹) and the presence of a strong N-H stretching band in the IR spectrum. researchgate.net
For this compound, the IR spectrum is expected to display characteristic absorption bands that confirm its structure. Key vibrational modes include:
N-H Stretching: A broad band is anticipated in the region of 3100-3000 cm⁻¹, characteristic of the N-H bond within the tetrazole ring of the thione tautomer. researchgate.net
C-H Stretching: Sharp peaks between 2960 cm⁻¹ and 2870 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the n-butyl substituent.
C=S Stretching: The thioamide C=S stretching vibration, a key indicator of the thione form, typically appears in the region of 1300-1100 cm⁻¹. This band can be coupled with other vibrations and may be broad.
Tetrazole Ring Vibrations: A series of complex bands corresponding to C=N and N=N stretching, as well as ring breathing modes, are expected between 1600 cm⁻¹ and 1000 cm⁻¹.
Raman spectroscopy provides complementary information. While N-H and O-H stretches are typically weak in Raman, the C=S and the symmetric vibrations of the tetrazole ring should give rise to distinct and sharp signals, aiding in a more complete structural assignment.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3100 - 3000 | Indicates the presence of the thione tautomer. |
| C-H Stretch (Aliphatic) | 2960 - 2870 | Corresponds to the n-butyl group. |
| C=N / N=N Stretch | 1600 - 1400 | Vibrations of the tetrazole ring. |
| C=S Stretch | 1300 - 1100 | Key indicator for the thione tautomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Based on data from closely related 1-alkyl-5-mercaptotetrazoles, the expected chemical shifts for BMT can be predicted. nih.govbeilstein-journals.org
¹H NMR: The proton NMR spectrum will show distinct signals for the butyl group and the N-H proton of the tetrazole ring.
The N-H proton is expected to appear as a broad singlet in the downfield region, typically between 13.0 and 15.0 ppm, although its visibility can be affected by the solvent and concentration.
The α-methylene protons (-N-CH₂-) of the butyl group, being adjacent to the electronegative tetrazole ring, will be the most deshielded of the alkyl protons, likely appearing as a triplet around 4.2-4.4 ppm.
The subsequent methylene groups (β-CH₂ and γ-CH₂ ) will appear as multiplets (sextet and quintet, respectively) in the upfield region, approximately between 1.8-2.0 ppm and 1.4-1.6 ppm.
The terminal methyl protons (-CH₃) of the butyl group will appear as a triplet around 0.9-1.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon skeleton.
The C=S carbon of the tetrazole ring is the most downfield signal, expected around 163-165 ppm. nih.gov
The carbons of the butyl chain will appear in the aliphatic region. The α-carbon (-N-CH₂-) will be around 45-50 ppm. The β-carbon and γ-carbon will be found further upfield at approximately 30-33 ppm and 19-21 ppm, respectively. The terminal methyl carbon will be the most shielded, appearing around 13-14 ppm.
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | N-H | 13.0 - 15.0 | br s |
| ¹H | α-CH₂ | 4.2 - 4.4 | t |
| ¹H | β-CH₂ | 1.8 - 2.0 | m |
| ¹H | γ-CH₂ | 1.4 - 1.6 | m |
| ¹H | δ-CH₃ | 0.9 - 1.0 | t |
| ¹³C | C=S | 163 - 165 | - |
| ¹³C | α-C | 45 - 50 | - |
| ¹³C | β-C | 30 - 33 | - |
| ¹³C | γ-C | 19 - 21 | - |
| ¹³C | δ-C | 13 - 14 | - |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Studies
UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. For this compound, this technique is useful for studying its electronic structure and its interactions in coordination chemistry, particularly when bound to metal nanoparticles.
The UV-Vis spectrum of tetrazole derivatives is characterized by absorptions arising from π→π* and n→π* transitions within the heterocyclic ring and the C=S chromophore. Studies on related mesoionic tetrazoles have shown that these compounds exhibit solvatochromism, meaning their absorption maxima shift depending on the polarity of the solvent. beilstein-journals.org This is due to differential stabilization of the ground and excited states by the solvent. A similar behavior would be expected for BMT.
When BMT is used as a capping agent for metal nanoparticles, UV-Vis spectroscopy can also be used to monitor the formation and stability of the nanoparticles. For instance, silver and gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) band in the visible region. The position and shape of this SPR band are sensitive to the size and aggregation state of the nanoparticles, as well as the binding of ligands like BMT to their surface. acs.org Changes in the SPR peak can thus provide evidence of successful ligand coordination.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for confirming its structure through analysis of its fragmentation patterns. Using an ionization technique such as Electron Impact (EI) or Electrospray Ionization (ESI), the molecule is ionized and then fragmented.
The ESI mass spectrum run in negative ion mode would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 157. For the neutral molecule, high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight (C₅H₁₀N₄S) of 158.195.
Under EI conditions, the molecular ion peak [M]⁺• at m/z 158 would be observed. The subsequent fragmentation pattern would be characteristic of the structure. Key fragmentation pathways for aliphatic compounds involve the cleavage of C-C bonds. libretexts.org For BMT, the most likely fragmentation events would include:
Loss of the butyl group: Cleavage of the N-C bond would result in the loss of a butyl radical (•C₄H₉), leading to a fragment at m/z 101.
α-Cleavage: A common fragmentation for alkyl-heterocycles is the loss of an alkene through cleavage of the alkyl chain. Loss of a propyl radical (•C₃H₇) via cleavage at the β-position of the butyl group would generate a significant fragment at m/z 115.
Loss of a methyl group: Loss of the terminal methyl group is less common as a primary fragmentation but may occur, resulting in a fragment at m/z 143.
| m/z | Proposed Fragment | Description |
|---|---|---|
| 158 | [C₅H₁₀N₄S]⁺• | Molecular Ion (M⁺•) |
| 115 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 101 | [M - C₄H₉]⁺ | Loss of butyl radical |
| 57 | [C₄H₉]⁺ | Butyl cation |
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal XRD can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
For this compound, a single-crystal XRD study would be invaluable for unambiguously confirming its existence in the thione tautomeric form in the solid state. nih.gov The analysis would reveal the N-H bond and the C=S double bond, along with their precise lengths, providing conclusive evidence against the thiol tautomer. Furthermore, it would detail the conformation of the butyl chain and illustrate how the molecules pack together in the crystal, likely revealing intermolecular hydrogen bonds between the N-H group of one molecule and the sulfur atom of a neighboring molecule.
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It provides a diffraction pattern that is characteristic of the crystalline phase of the material. PXRD is useful for phase identification, assessing sample purity, and determining the degree of crystallinity.
Thermal Analysis Techniques (TGA) for Thermal Stability and Decomposition
Thermal Gravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
A TGA analysis of this compound would reveal the temperature at which it begins to decompose. The resulting thermogram would show a stable baseline up to the onset of decomposition, followed by a sharp or gradual mass loss. The decomposition temperature provides a measure of its thermal stability. Studies on related compounds, such as nanoparticles capped with 1-tert-butyl-5-mercaptotetrazole, have utilized TGA to assess the thermal behavior of the ligand-nanoparticle system. acs.org Similarly, thermal analyses of ionic liquids containing a butyl group show distinct decomposition stages. electrochem.orgmdpi.commdpi.com For BMT, the analysis would likely show a single-step decomposition process involving the breakdown of the tetrazole ring and the loss of the butyl group. The temperature of 5% mass loss (T₅) is often used as a standard measure for the onset of decomposition.
Microscopy Techniques (TEM) for Nanomaterial Characterization
When this compound is used as a ligand to stabilize nanomaterials, Transmission Electron Microscopy (TEM) is a crucial technique for characterization. TEM provides high-resolution images of the nanoparticles, allowing for direct visualization of their size, shape, and dispersion.
In studies where 1-substituted tetrazole-5-thiols (including the tert-butyl analog) were used to cap silver, palladium, and platinum nanoparticles, TEM was employed to confirm the formation of stable, nearly monodispersed nanoparticles with average sizes in the range of 2-4 nm. acs.org The TEM images would reveal whether the nanoparticles are spherical, rod-shaped, or of another morphology. Furthermore, TEM can assess the effectiveness of BMT as a capping agent by showing whether the nanoparticles are well-separated or aggregated. A uniform distribution of particles indicates successful surface passivation by the ligand, preventing agglomeration.
Electrochemical Impedance Spectroscopy (EIS) for Surface Processes
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to investigate the formation and properties of protective films on metal surfaces. In the context of this compound (BMT), EIS is instrumental in characterizing the adsorption behavior and the subsequent inhibition of corrosion processes at the metal-electrolyte interface. This technique applies a small amplitude AC voltage or current signal over a wide range of frequencies to the electrochemical cell and measures the impedance response. The resulting data provides insights into the kinetics of electrochemical reactions and the capacitive behavior of the interface.
Analysis of the impedance spectra, often represented as Nyquist and Bode plots, allows for the determination of key parameters that describe the protective properties of the BMT film. These parameters are typically extracted by fitting the experimental data to an equivalent electrical circuit (EEC) model, which represents the different components of the electrochemical interface.
Detailed Research Findings
Furthermore, the double-layer capacitance (Cdl) is often observed to decrease upon the formation of an inhibitor film. This decrease is attributed to the replacement of water molecules and other ions at the metal surface by the organic inhibitor molecules, which typically have a lower dielectric constant and increase the thickness of the electrical double layer.
In a typical study, the EIS measurements would be performed at the open-circuit potential after the metal electrode has been immersed in the corrosive solution with and without various concentrations of this compound for a specified period. The change in the impedance parameters over time can also be monitored to assess the stability and long-term performance of the protective film.
Due to the absence of specific published data for this compound, a representative data table cannot be generated at this time. Further experimental research is required to quantify the precise electrochemical impedance parameters associated with the protective film formed by this compound on various metal surfaces.
Theoretical and Computational Investigations
Quantum-Chemical Calculations of Molecular and Electronic Structure
Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of tetrazole derivatives. researchgate.net Methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) have been successfully applied to study related compounds, providing a reliable framework for understanding 1-Butyl-5-mercaptotetrazole. researchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. nih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in a global energy minimum. reddit.com
Electronic Properties and Orbital Interactions
The electronic structure of this compound dictates its reactivity. Key properties derived from quantum-chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. scispace.com
Studies on similar tetrazole systems, such as 5-azido-1H-tetrazole, have shown that the valence and conduction bands are primarily formed by the contribution of N-2p and C-2p states, indicating the covalent nature of the bonds within the ring. researchgate.net For this compound, the HOMO is expected to be localized mainly on the sulfur atom and the tetrazole ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be distributed across the π-system of the heterocycle, indicating sites for nucleophilic attack.
| Property | Description | Typical Calculated Value (Analog) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | 5.0 to 6.0 eV |
Spectroscopic Property Prediction
Computational methods are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. For this compound, theoretical calculations can generate vibrational (infrared) spectra. nih.gov By calculating the vibrational frequencies, researchers can assign specific absorption bands to corresponding molecular motions, such as C=S stretching, N-H bending (in the thione tautomer), or ring vibrations. researchgate.net
For the related 1-methyl-5-mercaptotetrazole, DFT calculations have been used to fully assign its infrared spectrum. researchgate.net A characteristic ν(C=S) band is typically observed in the range of 750-824 cm⁻¹. researchgate.net Such theoretical predictions are invaluable for confirming the structural identity and purity of synthesized compounds. researchgate.net
Modeling of Tautomeric Equilibria and Interconversion
This compound can exist in two tautomeric forms: the thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond). Computational modeling is essential for determining the relative stability of these tautomers and the energy barrier for their interconversion. scispace.commdpi.com
High-level ab initio calculations on the parent tetrazole ring and experimental studies on related 1-alkyl derivatives consistently show that the thione tautomer is significantly more stable than the thiol form. researchgate.netresearchgate.net For 1-methyl-5-mercaptotetrazole, both solid-state and matrix-isolation infrared spectroscopy confirm that the compound exists predominantly in the 1-methyl-1,4-dihydro-5H-tetrazole-5-thione tautomeric form. researchgate.net This preference is attributed to the greater thermodynamic stability of the C=S double bond compared to the S-H single bond within this heterocyclic system. Computational models can precisely calculate the Gibbs free energy difference between the tautomers, confirming the dominance of the thione form at equilibrium. mdpi.com
Computational Studies of Coordination Modes and Metal-Ligand Bonding
The deprotonated form of this compound is an excellent ligand for metal ions due to the presence of multiple donor atoms (one sulfur and four nitrogen atoms). researchgate.net Computational studies are used to investigate the preferred coordination modes and the nature of the metal-ligand bond. nih.govnih.gov
Theoretical calculations help predict the geometry of the resulting metal complexes and the strength of the coordination bonds. The ligand can coordinate to a metal center in several ways:
Monodentate: Coordination occurs solely through the sulfur atom, which is the most common mode due to sulfur being a soft donor. researchgate.net
Bidentate Chelating: The ligand forms a ring with the metal by coordinating through the sulfur atom and a nitrogen atom (typically N4). researchgate.net
Bidentate Bridging: The ligand links two metal centers, often through the sulfur and a nitrogen atom or through the N3 and N4 atoms. researchgate.net
DFT calculations can model these different coordination environments to determine the most energetically favorable structures. These studies are crucial for designing novel coordination polymers and functional materials. mdpi.com
| Coordination Mode | Donating Atoms | Description |
|---|---|---|
| Monodentate | S | Ligand binds to a single metal ion through the sulfur atom. |
| Bidentate Chelating | S, N4 | Ligand binds to a single metal ion via both sulfur and a nitrogen atom, forming a chelate ring. |
| Bidentate Bridging (μ₂) | S, N4 | Ligand connects two different metal ions. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, including photochemical decompositions. mdpi.com For tetrazoles, UV irradiation can induce ring cleavage through various pathways. researchgate.net Theoretical studies on 1-methyl-5-mercaptotetrazole have identified several photochemical processes: researchgate.netulisboa.pt
Molecular Nitrogen Expulsion: Cleavage of the tetrazole ring leads to the elimination of a stable N₂ molecule, a common fragmentation pathway for this heterocycle.
Ring Cleavage to Isothiocyanate: The ring can fragment to produce methyl isothiocyanate and an azide (B81097) species. researchgate.net
Simultaneous Elimination: Both nitrogen and sulfur can be eliminated, leading to the formation of carbodiimide (B86325) derivatives. researchgate.net
By mapping the potential energy surface and identifying transition states, computational models can predict the most likely reaction pathways and the energy barriers associated with them. These theoretical insights are vital for understanding the stability of the compound and predicting its decomposition products. researchgate.net
Surface Adsorption Modeling for Corrosion Inhibition Studies
Theoretical and computational investigations, particularly those employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for elucidating the mechanism of corrosion inhibition at the atomic and molecular level. researchgate.net These methods provide critical insights into how inhibitor molecules, such as this compound, interact with metal surfaces, predicting their adsorption behavior and correlating it with inhibition efficiency.
Computational models are used to determine the inhibitor's most stable adsorption configuration on a metal surface, typically a specific crystal plane like Cu(111) or Fe(110). nih.gov The calculations focus on identifying the active sites of the molecule responsible for adsorption and the nature of the bond formed with the metal. For mercapto-tetrazole derivatives, the adsorption is generally understood to occur through the sulfur atom of the mercapto group and the nitrogen atoms of the tetrazole ring, which can donate electrons to the vacant d-orbitals of the metal atoms. shd-pub.org.rs
A key parameter derived from these simulations is the adsorption energy (Eads), which quantifies the strength of the interaction between the inhibitor and the metal surface. A more negative Eads value signifies a stronger, more spontaneous, and more stable adsorption process, which is indicative of greater inhibition potential. polimi.it
DFT calculations also provide valuable information on various quantum chemical parameters that are correlated with inhibition efficiency. taylorfrancis.com These parameters help to explain the reactive behavior of the inhibitor molecule.
Key Quantum Chemical Parameters in Corrosion Inhibition:
| Parameter | Symbol | Significance in Corrosion Inhibition |
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Represents the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency. researchgate.net |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Represents the electron-accepting ability of the molecule. Lower ELUMO values suggest a greater ability to accept electrons from the metal, forming feedback bonds. researchgate.net |
| Energy Gap | ΔE = ELUMO - EHOMO | A smaller energy gap indicates higher reactivity of the molecule, which generally correlates with better inhibition performance as the molecule can interact more readily with the metal surface. researchgate.net |
| Dipole Moment | µ | A higher dipole moment can increase the adsorption of the inhibitor on the metal surface through electrostatic interactions, although its correlation with inhibition efficiency is not always direct. |
| Fraction of Electrons Transferred | ΔN | This value predicts the direction of electron transfer between the inhibitor and the metal surface. A positive ΔN indicates that the molecule donates electrons to the metal surface. nih.gov |
Studies on analogous compounds, such as 5-mercapto-1-phenyl-tetrazole (PMTZ) and 5-mercapto-1-methyl-tetrazole, provide a clear framework for understanding the behavior of this compound. nih.govtaylorfrancis.com The butyl group in this compound is an electron-donating group, which is expected to increase the electron density on the tetrazole ring and the sulfur atom. nih.gov This enhanced electron-donating capability generally leads to stronger adsorption on the metal surface and, consequently, improved corrosion inhibition.
Molecular Dynamics (MD) simulations complement DFT by modeling the dynamic behavior of inhibitor molecules in a corrosive environment over time. These simulations can show how a protective layer of inhibitor molecules forms on the metal surface, blocking the approach of corrosive species like chloride ions and water molecules. rsc.org The results often illustrate that the inhibitor molecules adopt a specific orientation, such as lying flat on the surface, to maximize surface coverage and create a dense, protective barrier. nih.gov
The following table presents representative quantum chemical data from DFT calculations for tetrazole and closely related mercapto-tetrazole derivatives, illustrating the electronic properties that govern their function as corrosion inhibitors.
Representative Quantum Chemical Parameters for Tetrazole Derivatives (Illustrative)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Tetrazole | -8.13 | -0.15 | 7.98 | taylorfrancis.com |
| 5-Amino-tetrazole | -7.23 | -0.12 | 7.11 | taylorfrancis.com |
| 5-Mercapto-1-methyl-tetrazole | -6.89 | -1.78 | 5.11 | taylorfrancis.com |
| 5-Mercapto-1-phenyl-tetrazole | -6.91 | -2.03 | 4.88 | taylorfrancis.com |
Note: Data is for illustrative purposes based on published values for analogous compounds to demonstrate the principles of computational analysis. The exact values for this compound would require a dedicated computational study.
These theoretical models consistently show that the presence of the mercapto group and the nitrogen atoms in the tetrazole ring are crucial for the strong adsorption and effective corrosion inhibition properties of this class of compounds. nih.govshd-pub.org.rs
Future Research Directions and Emerging Applications
Development of Novel Derivatization Strategies for Enhanced Functionality
Future research will likely focus on sophisticated derivatization of 1-Butyl-5-mercaptotetrazole to tailor its properties for specific applications. The presence of reactive sites—namely the sulfur atom and the nitrogen atoms of the tetrazole ring—allows for a multitude of chemical modifications.
A primary area of exploration is the selective S-alkylation and S-arylation of the thiol group. rsc.org Metal-free S-arylation techniques, for instance, could be adapted to introduce various aryl substituents, thereby modulating the electronic properties and steric hindrance of the molecule. rsc.org The ambident nucleophilic character of the mercaptotetrazole anion presents a significant opportunity for developing selective derivatization strategies. nih.gov Research has shown that reactions with certain electrophiles can lead to either S-substitution or N-substitution, a selectivity that is influenced by both steric and electronic factors of the reactants. nih.gov A deeper understanding and control over this chemoselectivity will enable the synthesis of a diverse library of this compound derivatives with finely tuned functionalities for applications ranging from medicinal chemistry to materials science.
Key research objectives in this area include:
Selective N-alkylation: Developing methods to selectively alkylate one of the ring nitrogen atoms while the sulfur atom is protected or unreactive.
Functional Group Introduction: Attaching functional groups (e.g., fluorophores, redox-active moieties, or biocompatible polymers) to the butyl chain or the tetrazole ring to create multifunctional molecules.
Click Chemistry: Utilizing the tetrazole or thiol moiety in click chemistry reactions to conjugate the molecule to larger scaffolds, surfaces, or biomolecules.
Exploration of New Coordination Complexes for Catalysis and Sensing
The tetrazole ring, particularly with its nitrogen and sulfur atoms, is an excellent ligand for forming stable coordination complexes with a wide range of metal ions. researchgate.net This capability is a cornerstone for future applications in catalysis and chemical sensing.
In catalysis, research is moving towards designing this compound-based metal complexes for various organic transformations. Studies on related tetrazole compounds have demonstrated catalytic activity in oxidation reactions. For example, molybdenum(VI) complexes with 5-(2-pyridyl-1-oxide)tetrazole have proven effective as catalysts for the epoxidation of bio-olefins and the oxidation of sulfides. mdpi.com Similarly, cobalt and nickel complexes featuring a tetrazole-carboxylate connector have shown catalytic activity in the oxidative coupling of phenols. scielo.br Future work could involve synthesizing analogous complexes with this compound, where the butyl group can enhance solubility in nonpolar media, a crucial factor for homogeneous catalysis.
For sensing applications, the formation of coordination polymers and complexes that exhibit changes in optical or electrochemical properties upon binding to specific analytes is a promising avenue. The coordination of the mercaptotetrazole ligand to metal centers like Cu(I) can create frameworks capable of sensing molecules such as nitroaromatic compounds through luminescence quenching. researchgate.net The butyl group can be leveraged to tune the interaction of these sensor materials with the analyte and the surrounding medium.
Future research in this domain will focus on:
Homogeneous and Heterogeneous Catalysis: Synthesizing and characterizing novel transition metal complexes for reactions like C-C coupling, oxidation, and reduction.
Electrocatalysis: Investigating the potential of surface-immobilized complexes for electrocatalytic processes, such as water splitting or CO2 reduction.
Chemosensors: Designing coordination complexes that exhibit selective and sensitive responses (e.g., colorimetric or fluorescent) to environmentally or biologically important ions and molecules.
Advanced Nanomaterial Design and Fabrication using this compound
This compound is an ideal candidate for use as a surface ligand or capping agent in the synthesis of advanced nanomaterials, particularly metallic nanoparticles. The thiol group provides a strong anchor to the surface of noble metals like silver, palladium, and platinum, while the tetrazole ring contributes to the stability of the nanoparticle colloid. acs.org
The 1-butyl group plays a critical role in controlling the interface between the nanoparticle and its environment. It can enhance the dispersibility of nanoparticles in organic solvents and polymeric matrices, which is essential for applications in nanocomposites, coatings, and printable electronics. The choice of the alkyl substituent (e.g., ethyl, tert-butyl, phenyl) on the tetrazole ring has been shown to influence the size and stability of the resulting nanoparticles. acs.org
Quantum-chemical calculations have suggested that the preferred binding mode of these ligands to the nanoparticle surface is through a bridging coordination involving the sulfur atom and the N4 atom of the tetrazole ring. acs.orgbelnauka.by This strong, bidentate-like interaction contributes to the formation of stable, monodispersed nanoparticles. acs.org The resulting functionalized nanoparticles are attractive as precursors for catalysts and may possess unique biological properties, such as antimicrobial and antifungal activity. acs.orgbelnauka.by
| Metal | Alkyl Group on Tetrazole | Average Nanoparticle Size | Key Finding | Reference |
|---|---|---|---|---|
| Silver (Ag) | tert-butyl | 2–4 nm | Stable and nearly monodispersed nanoparticles were synthesized. | acs.org |
| Palladium (Pd) | tert-butyl | 2–4 nm | Ligand provides stability in a biphasic synthesis system. | acs.org |
| Platinum (Pt) | tert-butyl | 2–4 nm | Quantum-chemical calculations proposed an N(4), S-bridging coordination mode. | acs.org |
| Noble Metals | (Carboxymethyl) | Not specified | Ligand with carboxyl group provides good redissolvation in water. | belnauka.by |
Deeper Mechanistic Understanding of Complex Reaction Systems
To fully exploit the synthetic potential of this compound, a more profound understanding of the mechanisms governing its reactions is necessary. The compound's ability to exhibit ambident reactivity, where it can react at different nucleophilic sites (S vs. N), is a key area for mechanistic investigation. nih.gov
For instance, detailed studies on the reactions of 1-substituted 5-mercapto-1H-tetrazoles with thiocarbonyl S-methanides have revealed a competitive formation of S- and N-insertion products. nih.gov The reaction pathway is believed to initiate with the protonation of the highly basic thiocarbonyl ylide by the acidic S-H group of the tetrazole. nih.gov The subsequent ion pair can then collapse via either S-attack or N-attack, with the final product ratio being dependent on steric and electronic factors. nih.gov In some cases, initially formed S-adducts can undergo thermal rearrangement to the more thermodynamically stable N-adducts. nih.gov
Future mechanistic studies could employ a combination of experimental techniques and computational modeling to:
Identify Reaction Intermediates: Utilize spectroscopic methods (e.g., in-situ NMR) and trapping experiments to identify and characterize transient intermediates. researchgate.net
Kinetic Analysis: Perform kinetic studies to determine reaction orders, activation energies, and the influence of catalysts or additives.
Isotope Labeling: Use isotopic labeling to trace the pathways of atoms and functional groups throughout a reaction.
Computational Modeling: Employ quantum chemical calculations to map potential energy surfaces, locate transition states, and elucidate the factors controlling reaction selectivity. nih.gov
Computational Design and Prediction of Novel Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating the discovery and design of new materials based on this compound. nih.govevitachem.com These methods can predict a wide range of properties, guiding experimental efforts toward the most promising candidates.
One key area is the study of tautomerism. For mercaptotetrazoles, DFT calculations can accurately predict the relative stability of the thiol and thione tautomers, which is crucial for understanding their reactivity and coordination behavior. evitachem.com Furthermore, computational models can elucidate the preferred coordination modes of the ligand with different metal centers and on nanoparticle surfaces, as has been demonstrated for related compounds. acs.orgbelnauka.by
Looking forward, computational screening can be used to design novel derivatives of this compound with optimized properties. For example, by systematically varying substituents, it is possible to predict how changes in the molecular structure will affect electronic properties (e.g., HOMO-LUMO gap), potential for high-energy density applications, or binding affinity in biological systems. nih.govresearchgate.net This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing.
| Computational Method | Property/System Studied | Key Insight | Reference |
|---|---|---|---|
| DFT | Thiol-thione tautomerism | The thione form is energetically favored over the thiol form due to resonance stabilization. | evitachem.com |
| Quantum Chemical Calculations | Ligand binding on nanoparticle surfaces | The most stable structure involves binding through both the sulfur and N4 atoms. | acs.orgbelnauka.by |
| DFT | Molecular properties of tetrazole derivatives | Used to calculate enthalpies of formation and predict detonation performance for energetic materials. | researchgate.net |
| Molecular Docking | Binding of tetrazole derivatives to biological receptors | Predicts binding energies and interaction modes for potential therapeutic agents. | nih.govnih.gov |
Integration into Multidisciplinary Research Areas
The versatility of this compound and its derivatives makes it a valuable building block for integration into diverse, multidisciplinary research fields.
Materials Science: The ability to form coordination polymers and functionalize nanoparticles opens up applications in designing materials with tailored electronic, optical, or magnetic properties. acs.orgrsc.org Its role as a corrosion inhibitor for copper alloys also points to its utility in protecting materials in harsh environments. mdpi.com
Medicinal Chemistry: Tetrazole-containing compounds are prevalent in pharmaceuticals. Future research could explore derivatives of this compound as scaffolds for developing new therapeutic agents. The antifungal and antimicrobial activity observed in nanoparticles capped with related ligands suggests a potential direction for developing novel anti-infective agents. acs.org Cytotoxicity studies of related compounds are a pivotal component in pharmaceutical development. nih.gov
Energy Science: Certain nitrogen-rich tetrazole derivatives have been investigated as high-energy density materials. researchgate.net Computational studies could screen this compound derivatives for their potential as components in energetic formulations.
Environmental Science: The development of sensors for pollutants and catalysts for green chemistry applications represents a significant contribution to environmental science. mdpi.comscielo.br For example, catalytic systems based on this ligand could be designed for the degradation of persistent organic pollutants or for the synthesis of chemicals using environmentally benign processes.
The continued exploration of this compound's fundamental chemistry and its application in these varied fields promises to yield significant scientific and technological advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
